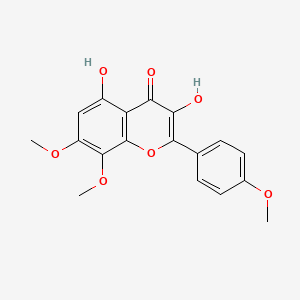
Tambulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tambulin is a member of the class of flavonols that is flavonol substituted by an additional hydroxy group at position 5 and methoxy groups at positions 7, 8 and 4' respectively. It has a role as a plant metabolite. It is a trimethoxyflavone, a member of flavonols and a dihydroxyflavone. It derives from a flavonol.
Scientific Research Applications
Anti-Aging and Anti-Parkinsonian Effects
Tambulin, a natural flavonol isolated from the fruits of Zanthoxyllum armatum, has been shown to promote longevity and stress tolerance in Caenorhabditis elegans. This compound enhances lifespan, mitigates aging biomarkers, and upregulates mRNA expression of ROS scavenging genes. Specifically, it upregulates genes like sod-1, sod-3, and ctl-2, indicating involvement of the insulin signaling pathway in its longevity-promoting effects. Tambulin's potential in alleviating Parkinson's disease manifestations is also notable, with reduced α-synuclein levels and improved locomotory behavior observed in treated worms (Pandey et al., 2019).
Anticancer Properties
In the context of lung squamous cell carcinoma (LSCC), tambulin has demonstrated significant therapeutic effects. It inhibits cell proliferation and promotes apoptosis in LSCC cell lines. The mechanism appears to involve the downregulation of histone deacetylase 1 (HDAC1) and modulation of the Bcl-2/caspase signaling pathway. Furthermore, tambulin has been found to enhance the sensitivity of LSCC to cisplatin, suggesting a potential role in combination therapy (Wang, Liu, & Zhao, 2020).
properties
CAS RN |
571-72-2 |
|---|---|
Product Name |
Tambulin |
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-15(21)14(20)13-11(19)8-12(23-2)17(24-3)18(13)25-16/h4-8,19,21H,1-3H3 |
InChI Key |
KAPZSMYEZDLAFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
synonyms |
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl) chromen-4-one tambulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




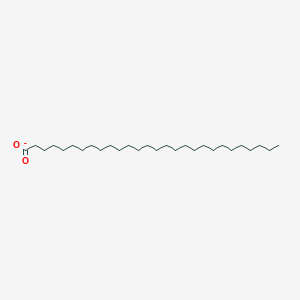
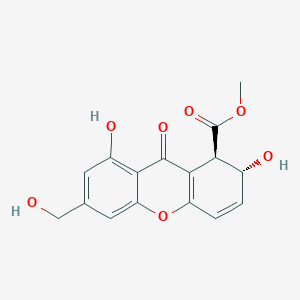
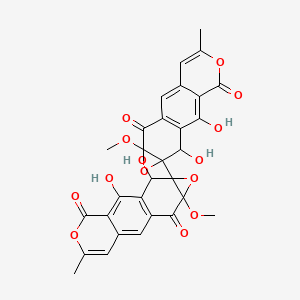
![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)
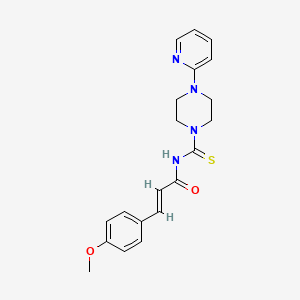
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
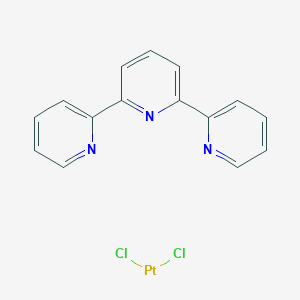
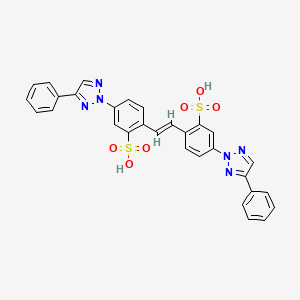


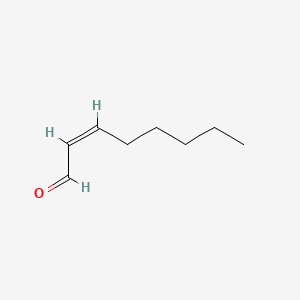
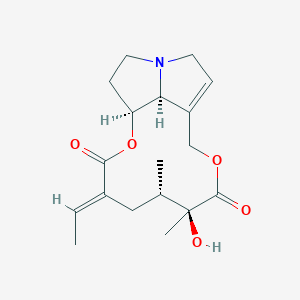
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)